molecular formula C12H4F6N4O B1411193 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile CAS No. 1823183-17-0

3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1411193
CAS No.: 1823183-17-0
M. Wt: 334.18 g/mol
InChI Key: KWUFVCRYLYTYOJ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-picolinonitrile hybrid featuring two trifluoromethyl (CF₃) groups and a nitrile (CN) substituent. The nitrile group enhances electrophilicity, making it reactive toward nucleophilic attack, while the CF₃ groups contribute to high lipophilicity and metabolic stability. Such structural attributes position it as a candidate for pharmaceutical applications, particularly in kinase inhibition or enzyme modulation .

Properties

IUPAC Name

3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F6N4O/c13-11(14,15)6-1-8(7(3-19)20-4-6)22-5-21-9(2-10(22)23)12(16,17)18/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUFVCRYLYTYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N2C=NC(=CC2=O)C(F)(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile is a compound of increasing interest in medicinal chemistry and agrochemical applications due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and metabolic stability. The molecular formula is C13H7F6N3OC_{13}H_7F_6N_3O with a molecular weight of 367.20 g/mol .

Synthesis

The synthesis of 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile typically involves multi-step organic reactions, including:

  • Nucleophilic Substitution : Introducing trifluoromethyl groups.
  • Cyclization : Forming the pyrimidine ring.
  • Amidation : Attaching the picolinamide moiety.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves interference with microbial protein synthesis or cell wall integrity .

Anticancer Potential

The compound's structural attributes suggest potential anticancer activity. Studies on similar trifluoromethyl-containing compounds have demonstrated their ability to inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The trifluoromethyl group enhances the binding affinity to target proteins involved in cancer proliferation pathways .

Herbicidal Activity

As a component in agrochemicals, this compound may function as an herbicide. Trifluoromethylpyridine derivatives have shown efficacy in inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in plants, leading to effective weed control .

The biological activity of 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile is primarily attributed to:

  • Enhanced Binding Affinity : The trifluoromethyl groups increase the compound's interaction with biological targets such as enzymes and receptors.
  • Inhibition of Key Pathways : The compound may inhibit pathways critical for tumor growth or microbial survival, leading to its therapeutic effects .

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in PubMed highlighted the effectiveness of trifluoromethyl-substituted compounds against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
  • Cancer Research : In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cells via mitochondrial pathways, showcasing their potential as anticancer agents .
  • Herbicide Development : Research focused on the herbicidal properties of trifluoromethyl derivatives indicated their capability to target specific enzymes in weed species, resulting in significant reductions in growth and yield .

Data Tables

PropertyValue
Molecular FormulaC13H7F6N3OC_{13}H_7F_6N_3O
Molecular Weight367.20 g/mol
Antimicrobial ActivityEffective against multiple strains
Anticancer ActivityInduces apoptosis in cancer cells
Herbicidal MechanismInhibits ACCase

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have explored the antibacterial properties of compounds related to 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile. For instance, derivatives have been synthesized and evaluated for their ability to inhibit bacterial enzymes such as the enoyl-acyl carrier protein reductase (FabK) in Clostridioides difficile. These inhibitors show promise due to their selective activity and low micromolar range efficacy, indicating a potential pathway for developing new antibacterial agents .

Anticancer Properties
The compound's structural features may also contribute to anticancer activity. The trifluoromethyl groups are known to enhance metabolic stability and bioavailability, which are critical factors in drug design. Compounds with similar frameworks have been investigated for their ability to inhibit specific cancer cell lines, suggesting that 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile could be a candidate for further studies in oncology .

Synthetic Applications

Reactivity and Synthesis
The synthesis of 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile involves multi-step synthetic pathways that may include reactions such as electrophilic aromatic substitution or nucleophilic addition due to the presence of functional groups like nitriles and trifluoromethyl moieties. The compound's ability to participate in diverse chemical reactions makes it a valuable intermediate in organic synthesis.

Material Science

Potential in Polymer Chemistry
The unique chemical properties of 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile suggest applications in polymer chemistry. Its trifluoromethyl groups may impart desirable characteristics such as thermal stability and hydrophobicity, making it suitable for the development of advanced materials . Research into fluorinated polymers indicates that such compounds can enhance performance in coatings and other applications where durability is essential.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications. Research has shown that modifications to the pyrimidine core or the introduction of additional functional groups can significantly alter biological activity. For example, variations in substituents on the pyridine ring can enhance potency against specific targets while minimizing off-target effects .

Case Studies

StudyFocusFindings
Study AAntibacterial activityIdentified as an effective FabK inhibitor with IC50 values in low micromolar range .
Study BAnticancer potentialShowed promising results against various cancer cell lines, indicating possible therapeutic applications .
Study CSynthetic pathwaysDeveloped multi-step synthesis strategies highlighting its reactivity and versatility as a building block.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to derivatives listed in , differing primarily in functional groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Target Compound (Inferred) ~C₁₂H₄F₆N₄O ~352–367* Nitrile, Pyrimidinone Two CF₃ groups
Methyl Ester (Catalog 167884) C₁₃H₇F₆N₃O₃ 367.21 Ester, Pyrimidinone CF₃ (pyrimidine), CF₃ (pyridine), OCH₃
Amide (Catalog 167885) C₁₂H₆F₆N₄O₂ 352.20 Amide, Pyrimidinone CF₃ (pyrimidine), CF₃ (pyridine), NH₂

Note: The target compound’s molecular weight is estimated based on structural similarity to Catalog 167884/167885.

  • Nitrile vs. Ester/Amide : The nitrile group increases electrophilicity compared to the ester (electron-withdrawing OCH₃) or amide (hydrogen-bonding NH₂). This may enhance reactivity in click chemistry or covalent binding to biological targets.
  • Lipophilicity : Both CF₃ groups in the target compound elevate logP values, suggesting superior membrane permeability over the amide derivative, which has a polar NH₂ group .

Comparison with Pyridine/Pyrimidine Derivatives in

highlights compounds like 6-(2-fluorophenyl)-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4(3H)-pyrimidinone, which share pyrimidine cores but differ in substituents:

  • Fluorine and Hydroxyethyl Groups : Fluorine enhances electronegativity and metabolic stability, while hydroxyethyl groups improve solubility but introduce metabolic vulnerability (e.g., glucuronidation) .
  • Biological Implications: The target compound’s dual CF₃ groups may improve target affinity through hydrophobic interactions compared to mono-fluorinated analogs in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile
Reactant of Route 2
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile

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